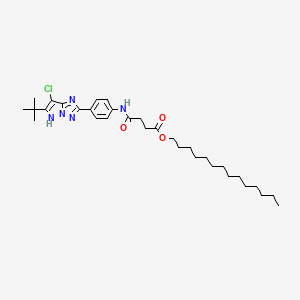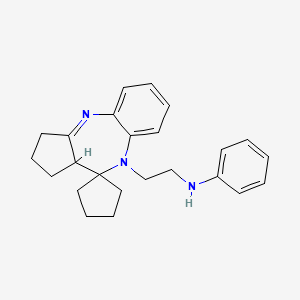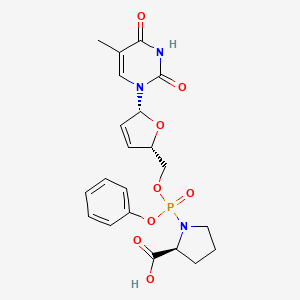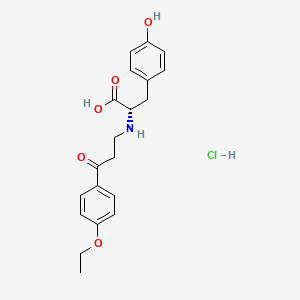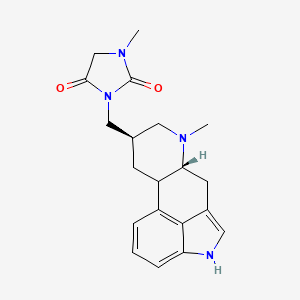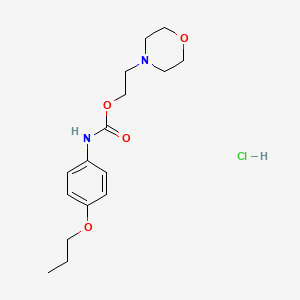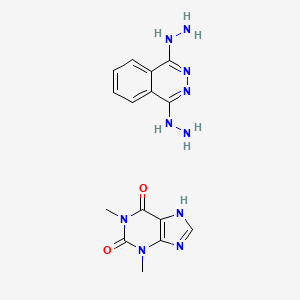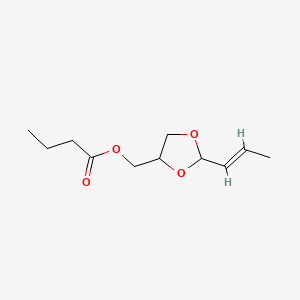
(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dioxolane ring, a propenyl group, and a butyrate ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate typically involves the esterification of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Carboxylic acids, alcohols.
Aplicaciones Científicas De Investigación
Chemistry: (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ester functionality makes it a potential candidate for studying ester hydrolysis in biological systems. It can be used as a model compound to investigate enzyme-catalyzed ester hydrolysis.
Medicine: While specific medical applications of this compound are not well-documented, esters in general are explored for their potential as prodrugs. The ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: In the fragrance industry, this compound can be used as a flavoring agent due to its pleasant aroma. It can also be used in the formulation of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate primarily involves its hydrolysis to yield (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol and butyric acid. The hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The released butyric acid can then participate in various metabolic pathways, while the (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol can undergo further metabolic transformations.
Comparación Con Compuestos Similares
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl acetate
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl propionate
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl valerate
Comparison:
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl acetate has a shorter carbon chain compared to the butyrate ester, which can influence its volatility and fragrance profile.
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl propionate has a similar carbon chain length but differs in the branching, which can affect its reactivity and physical properties.
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl valerate has a longer carbon chain, which can result in a higher boiling point and different olfactory characteristics.
The uniqueness of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate lies in its specific ester linkage and the presence of the dioxolane ring, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
40533-67-3 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
[2-[(E)-prop-1-enyl]-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C11H18O4/c1-3-5-10(12)13-7-9-8-14-11(15-9)6-4-2/h4,6,9,11H,3,5,7-8H2,1-2H3/b6-4+ |
Clave InChI |
ICPQFQAABAQGLG-GQCTYLIASA-N |
SMILES isomérico |
CCCC(=O)OCC1COC(O1)/C=C/C |
SMILES canónico |
CCCC(=O)OCC1COC(O1)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



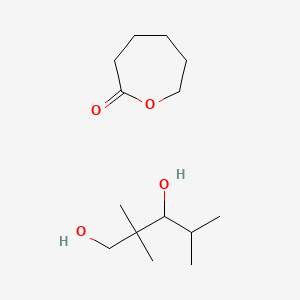
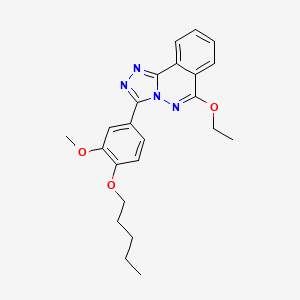

![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
